molecular formula C13H17NO4 B1303039 (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1049980-13-3

(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1303039
CAS No.: 1049980-13-3
M. Wt: 251.28 g/mol
InChI Key: FBFGHGLKHHVFCD-NWDGAFQWSA-N
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Description

(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 3,5-dimethoxyphenyl group, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a suitable amine and aldehyde.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a 3,5-dimethoxyphenyl halide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolidine ring.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The aromatic ring with methoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, such as aluminum chloride or sodium hydride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products may include various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigating its biological activity and potential therapeutic effects.

    Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the pyrrolidine ring and the 3,5-dimethoxyphenyl group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

The unique combination of the pyrrolidine ring, the 3,5-dimethoxyphenyl group, and the carboxylic acid group in (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFGHGLKHHVFCD-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376092
Record name (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049980-13-3
Record name (3S,4R)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049980-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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